molecular formula C24H15NO2 B12899102 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-

4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-

Cat. No.: B12899102
M. Wt: 349.4 g/mol
InChI Key: AROMXMLHLSEAAI-JCMHNJIXSA-N
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Description

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features an anthracene moiety linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-phenyloxazole-5(4H)-one. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is primarily related to its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. These interactions can disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of both an anthracene moiety and an oxazole ring, which confer distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability .

Properties

Molecular Formula

C24H15NO2

Molecular Weight

349.4 g/mol

IUPAC Name

(4Z)-4-(anthracen-9-ylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H15NO2/c26-24-22(25-23(27-24)16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H/b22-15-

InChI Key

AROMXMLHLSEAAI-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O2

Origin of Product

United States

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